molecular formula C7H13NO2 B1631369 (R)-Methyl 2-(pyrrolidin-2-YL)acetate CAS No. 61376-53-2

(R)-Methyl 2-(pyrrolidin-2-YL)acetate

Cat. No.: B1631369
CAS No.: 61376-53-2
M. Wt: 143.18 g/mol
InChI Key: QVQOWGPBRKRAOW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-(pyrrolidin-2-yl)acetate is a chiral pyrrolidine derivative that serves as a key synthetic intermediate and building block in medicinal chemistry and pharmacological research. This compound is of significant interest in the development of novel therapeutics for neuropathic pain. Scientific studies have shown that pyrrolidine-based compounds are potent inhibitors of T-type calcium channels (Cav3.1 and Cav3.2) . The modulation of these channels is a promising therapeutic strategy for treating neuropathic pain, as demonstrated by compounds that provided efficacy in animal models such as spinal nerve ligation (SNL) and streptozotocin (STZ) models . The structure of this ester, featuring a pyrrolidine ring and a methoxycarbonylmethyl group, makes it a versatile precursor for the synthesis of more complex molecules. It can be readily hydrolyzed to the corresponding acid or reduced to the alcohol, and the pyrrolidine nitrogen can be further functionalized . As a chiral building block, the (R)-enantiomer offers specific three-dimensional interactions for designing targeted bioactive molecules. This compound must be stored in a dark place, sealed and dry at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2R)-pyrrolidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQOWGPBRKRAOW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R Methyl 2 Pyrrolidin 2 Yl Acetate and Its Stereoisomers/analogs

General Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine core can be achieved through a variety of synthetic strategies, ranging from cycloaddition reactions to the cyclization of acyclic precursors. These methods offer diverse pathways to access substituted pyrrolidines, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

[3+2] Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides)

The [3+2] dipolar cycloaddition reaction is a powerful and atom-economical method for the construction of five-membered heterocyclic rings, including the pyrrolidine scaffold. nih.gov Among the various 1,3-dipoles, azomethine ylides are particularly versatile for synthesizing pyrrolidine derivatives. acs.org These ylides, which can be generated in situ from a variety of precursors such as α-amino acids, α-amino esters, or by the thermal or photochemical ring-opening of aziridines, react with a wide range of dipolarophiles (alkenes or alkynes) to afford highly substituted pyrrolidines. mdpi.com The reaction often proceeds with high regio- and stereoselectivity, allowing for the controlled formation of multiple stereocenters. nih.gov

The generation of azomethine ylides can be achieved through several methods, including the condensation of α-amino acids with aldehydes or ketones, which proceeds via decarboxylation. researchgate.net Alternatively, the deprotonation of imines derived from α-amino esters provides access to stabilized azomethine ylides. acs.org Non-stabilized azomethine ylides can also be generated from the desilylation of N-(trimethylsilyl)methyl amines. nih.gov Catalytic methods, employing transition metals like silver or iridium, have been developed to facilitate the formation of azomethine ylides under mild conditions. nih.govnih.gov

The stereochemical outcome of the [3+2] cycloaddition is influenced by the geometry of both the azomethine ylide and the dipolarophile. whiterose.ac.uk For instance, the reaction of a chiral, non-racemic α-amino acid with an aldehyde can generate a chiral azomethine ylide, which can then react with a prochiral alkene to yield a diastereomerically enriched pyrrolidine. The use of chiral catalysts can also induce enantioselectivity in these cycloadditions, providing access to optically active pyrrolidine derivatives. rsc.org While direct synthesis of (R)-Methyl 2-(pyrrolidin-2-YL)acetate via this method is not extensively documented, the general principles allow for the conceptual design of a synthesis using a suitable glycinate-derived azomethine ylide and an appropriate acrylate (B77674) or vinyl acetate (B1210297) equivalent as the dipolarophile.

Table 1: Examples of [3+2] Dipolar Cycloaddition Reactions for Pyrrolidine Synthesis
Azomethine Ylide PrecursorDipolarophileCatalyst/ConditionsProduct TypeReference(s)
Isatin and SarcosineElectron-deficient alkenesRefluxing ethanol (B145695)Spiro[indoline-3,2′-pyrrolidines] acs.org
N-aryl glycines and Alkenyl aldehydeIntramolecularHeatOctahydropyrrolo[3,4-b]pyrroles acs.org
Imino esterN-tert-ButanesulfinylazadieneAg2CO3Densely substituted pyrrolidines nih.gov
Tertiary AmideConjugated AlkenesIridium ComplexFunctionalized Pyrrolidines nih.gov

Multicomponent Reaction Approaches for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including pyrrolidine derivatives, in a single synthetic operation. osaka-u.ac.jp These reactions involve the combination of three or more starting materials in a one-pot fashion to form a product that contains the essential parts of all the reactants. This strategy is particularly valuable for the rapid generation of molecular diversity and the construction of libraries of compounds for drug discovery. acs.org

Several MCRs have been developed for the synthesis of functionalized pyrrolidines. One common approach involves the [3+2] cycloaddition of an in situ-generated azomethine ylide with a dipolarophile, where the ylide itself is formed from two components, such as an amino acid and an aldehyde. nih.gov For example, the one-pot reaction of an aldehyde, an amino acid ester, and a chalcone (B49325) can lead to the formation of highly substituted pyrrolidine-2-carboxylates. nih.gov

Lewis acid catalysis, using reagents like ytterbium triflate (Yb(OTf)₃) or titanium tetrachloride (TiCl₄), has been shown to be effective in promoting three-component reactions to form pyrrolidines with high diastereoselectivity. nih.govnih.gov For instance, the Yb(OTf)₃-catalyzed reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester generates cis-2,5-disubstituted pyrrolidines. tandfonline.com Asymmetric MCRs, utilizing chiral starting materials or catalysts, can afford optically active pyrrolidines with multiple stereocenters. researchgate.netnih.gov The synthesis of pyrrolidine-2-carboxamide (B126068) derivatives has also been achieved via a three-component reaction under ultrasound irradiation, highlighting the use of green chemistry principles in MCRs. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
ComponentsCatalyst/ConditionsProduct TypeReference(s)
Aldehyde, Amino acid ester, ChalconeI₂, K₂CO₃Pyrrolidine-2-carboxylates nih.gov
Phenyldihydrofuran, N-tosyl imino ester, Silane (B1218182)TiCl₄Substituted pyrrolidines nih.gov
Aldehyde, Amine, 1,1-CyclopropanediesterYb(OTf)₃cis-2,5-Disubstituted pyrrolidines nih.govtandfonline.com
Keto carboxylic acid, Primary amine, IsocyanideUltrasound, Ethanol5-Oxo-2-pyrrolidine carboxamides nih.gov

Cyclization Reactions of Acyclic Precursors

The formation of the pyrrolidine ring via the cyclization of a suitably functionalized acyclic precursor is a fundamental and widely used strategy. researchgate.net This approach offers great flexibility in the introduction of substituents onto the pyrrolidine core by incorporating them into the acyclic starting material. Various types of intramolecular reactions can be employed to effect the ring closure.

One common method is the cyclodehydration of amino alcohols. acs.org For example, a 1,4-amino alcohol can undergo cyclization under acidic conditions, often with the use of an activating agent for the hydroxyl group, to form the pyrrolidine ring. nih.gov Another important strategy is the reductive cyclization of a precursor containing both a nitro group and a carbonyl or ester functionality. For instance, a γ-nitro ester can be reduced, and the resulting amine can undergo intramolecular cyclization to form a pyrrolidinone, which can be further reduced to the corresponding pyrrolidine. osaka-u.ac.jp

Radical cyclizations also provide a powerful means to construct the pyrrolidine ring. Iminyl radical cyclizations, for example, can be initiated from O-phenyloximes to generate pyrrolines, which can then be reduced to pyrrolidines. organic-chemistry.org The intramolecular cyclization of alkenes is another versatile approach. For instance, a Grubbs catalyst can be used to effect a ring-closing metathesis of a diene to form a pyrroline (B1223166), which upon hydrogenation yields the pyrrolidine. researchgate.net These methods, while general, can be conceptually applied to the synthesis of this compound by designing an appropriate acyclic precursor that contains the necessary functional groups and stereochemistry.

Reductive Amination and Related Cyclization Pathways

Reductive amination is a cornerstone of amine synthesis and can be effectively applied to the construction of cyclic amines, including pyrrolidines. tandfonline.com Intramolecular reductive amination of a substrate containing both a carbonyl group (aldehyde or ketone) and an amine moiety is a direct method for forming the pyrrolidine ring. This process typically involves the in situ formation of a cyclic imine or enamine intermediate, which is then reduced to the corresponding pyrrolidine.

A common strategy involves the use of a γ-keto ester or a γ-keto acid as the precursor. The ketone is condensed with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate that cyclizes and is subsequently reduced. nih.gov Various reducing agents can be employed, with borohydride (B1222165) reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being particularly useful due to their mildness and selectivity. tandfonline.com

For the synthesis of pyrrolidine-2-carboxylate derivatives, an acyclic precursor containing a γ-keto group and an α-amino ester moiety can be envisioned. Intramolecular condensation would lead to a cyclic imine, which upon stereoselective reduction would yield the desired pyrrolidine ring with the ester side chain at the 2-position. While the intermolecular reductive amination of β-ketoesters derived from amino acids is well-documented, the intramolecular variant for pyrrolidine synthesis is also a viable and powerful strategy. acs.orgosaka-u.ac.jp The stereochemical outcome of the reduction step is critical for obtaining the desired enantiomer, such as the (R)-isomer of Methyl 2-(pyrrolidin-2-YL)acetate.

Intramolecular Annulations and Cyclizations

Intramolecular annulation and cyclization reactions represent a broad class of powerful strategies for the construction of the pyrrolidine ring from linear precursors. rsc.org These methods often allow for the creation of multiple bonds and stereocenters in a single, highly controlled step.

A notable example is the intramolecular lithiation-cyclization of N-Boc-(3-chloropropyl)arylmethylamines, which, in the presence of a chiral ligand like (-)-sparteine, can afford enantioenriched 2-substituted pyrrolidines. acs.org This approach demonstrates the potential for asymmetric synthesis through the use of chiral auxiliaries or catalysts. Another powerful method is the intramolecular cyclization of an alkene onto a nitrogen-containing functional group. For instance, a Grubbs-catalyzed ring-closing metathesis of a diallylamine (B93489) derivative can efficiently generate a pyrroline, which can be subsequently hydrogenated to the pyrrolidine. nih.gov

Copper-promoted intramolecular aminooxygenation of alkenes provides a diastereoselective route to disubstituted pyrrolidines. nih.govtandfonline.com The stereochemical outcome, whether cis or trans at the 2,5-positions, can be controlled by the substitution pattern of the starting alkene. Furthermore, the aza-Cope rearrangement-Mannich cyclization cascade offers a stereoselective pathway to fused pyrrolidine-containing bicyclic systems. researchgate.net Although these methods have been primarily demonstrated for the synthesis of various substituted pyrrolidines, they provide a conceptual framework for the design of synthetic routes to pyrrolidine-2-acetate derivatives through the use of appropriately functionalized acyclic precursors.

Stereoselective Synthesis of Pyrrolidine-2-carboxylate Derivatives and Analogues

The stereoselective synthesis of pyrrolidine-2-carboxylate derivatives is of paramount importance, as the biological activity of these compounds is often highly dependent on their absolute configuration. The synthesis of the (R)-enantiomer of Methyl 2-(pyrrolidin-2-YL)acetate requires precise control over the stereocenter at the C2 position of the pyrrolidine ring.

One of the most common and reliable approaches to enantiomerically pure pyrrolidine derivatives is to start from a chiral precursor, often derived from the chiral pool. L-proline and D-proline are excellent starting materials for the synthesis of a wide variety of chiral pyrrolidine-containing compounds. nih.gov For the synthesis of this compound, one could envision starting from D-proline. A key transformation would be the homologation of the carboxylic acid group at the C2 position to an acetic acid moiety. The Arndt-Eistert reaction is a classic method for achieving such a one-carbon homologation of a carboxylic acid. nih.govscispace.com This involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as methanol (B129727) and a silver catalyst, would yield the desired methyl ester with one additional methylene (B1212753) group.

Another strategy involves the stereoselective reduction of a cyclic precursor. For example, a 2-methyl-1-pyrroline (B1218662) can be enantioselectively reduced using a chiral catalyst to afford (R)-2-methylpyrrolidine. While this example illustrates the principle of asymmetric reduction for establishing the C2 stereocenter, a similar strategy could be adapted for a pyrroline precursor bearing an acetate or a related functional group at the 2-position. Asymmetric catalysis, in general, provides a powerful tool for the synthesis of chiral pyrrolidines. For instance, the asymmetric 'clip-cycle' synthesis of disubstituted pyrrolidines via an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid has been reported. whiterose.ac.ukresearchgate.net Such catalytic asymmetric methods offer the potential for the direct synthesis of enantiomerically enriched pyrrolidine-2-acetate derivatives from achiral or racemic precursors.

Table 3: Strategies for Stereoselective Synthesis of Pyrrolidine-2-Carboxylate Analogs
StrategyKey TransformationStereocontrolExample ApplicationReference(s)
Chiral Pool SynthesisArndt-Eistert HomologationStarting from D-prolineSynthesis of (R)-pyrrolidine-2-acetic acid derivatives nih.govscispace.com
Asymmetric ReductionEnantioselective reduction of a cyclic imineChiral catalystSynthesis of (R)-2-methylpyrrolidine
Asymmetric CatalysisEnantioselective intramolecular aza-Michael cyclizationChiral phosphoric acid catalystSynthesis of enantioenriched disubstituted pyrrolidines whiterose.ac.ukresearchgate.net
Asymmetric Lithiation-CyclizationLithiation in the presence of a chiral ligand(-)-SparteineSynthesis of enantioenriched 2-substituted pyrrolidines acs.org

Chiral Pool Synthesis Utilizing Natural Chiral Substrates

Chiral pool synthesis leverages the readily available and enantiomerically pure structures of natural products as starting points for creating more complex chiral molecules. This approach is often efficient as it bypasses the need for asymmetric induction or chiral resolution steps. The synthesis of pyrrolidine derivatives frequently begins with natural amino acids like proline and hydroxyproline (B1673980), or related compounds such as pyroglutamic acid. nih.govmdpi.com

Derivations from (S)-Proline and its Derivatives

(S)-Proline, an abundant and inexpensive amino acid, serves as a versatile chiral building block for the synthesis of various pyrrolidine-based compounds. mdpi.com Its rigid cyclic structure provides a well-defined stereochemical framework that can be manipulated through various chemical transformations. unibo.it

One common strategy involves the reduction of the carboxylic acid group of proline to an alcohol, yielding (S)-prolinol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). nih.gov (S)-prolinol is a key intermediate in the synthesis of numerous pharmaceutical agents. For instance, it can be condensed with other molecules to create complex structures while retaining the original chirality of the pyrrolidine ring. nih.gov

Furthermore, proline derivatives can be functionalized at the nitrogen atom or the carboxylic acid group to introduce desired substituents. For example, N-protected proline can be alkylated to introduce various side chains, leading to a diverse range of substituted pyrrolidines. mdpi.com The transformation of proline-derived hydroxyphosphonates, when treated with deoxyfluorinating reagents like DAST, can lead to ring-fluorinated piperidine (B6355638) phosphonates through an aziridinium (B1262131) intermediate, showcasing the intricate transformations possible from this chiral precursor. nih.gov

The following table summarizes a selection of synthetic transformations starting from (S)-proline and its derivatives:

Starting MaterialReagents/ConditionsProduct TypeKey TransformationReference
(S)-ProlineLiAlH₄ or LiBH₄(S)-ProlinolCarboxylic acid reduction nih.gov
N-Protected ProlineAlkylation reagentsN-Substituted Proline DerivativesAlkylation mdpi.com
Proline-derived hydroxyphosphonatesDAST/DeoxoFluorFluorinated piperidine phosphonatesDeoxyfluorination and ring expansion nih.gov
Transformations from 4-Hydroxyproline (B1632879)

trans-4-Hydroxy-L-proline is another valuable chiral starting material, widely used in the synthesis of pharmaceuticals. nih.govsigmaaldrich.com The presence of the hydroxyl group at the C4 position offers an additional site for functionalization, making it a more versatile building block compared to proline for certain applications. pku.edu.cn This hydroxyl group influences the puckering of the pyrrolidine ring, favoring a C4-exo pucker. abdn.ac.uk

The synthesis of various drugs often starts from commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com For example, oxidation of the hydroxyl group can lead to ketoproline derivatives, which are precursors for more complex molecules. mdpi.com The hydroxyl group can also be inverted through strategic reactions like the Mitsunobu reaction to access different stereoisomers. researchgate.net Furthermore, the synthesis of 4-hydroxy-2-methylproline diastereomers has been achieved starting from (S)-allylalanine, involving a diastereoselective iodolactonization followed by pyrrolidine ring closure. researchgate.net

The versatility of 4-hydroxyproline is demonstrated in the synthesis of various substituted prolines. For instance, alkylation at the 2-position of (2S, 4R)-4-hydroxyproline can be achieved with retention of configuration. nih.gov

The table below highlights key synthetic applications of 4-hydroxyproline:

Starting MaterialReagents/ConditionsProduct TypeKey TransformationReference
Boc-protected trans-4-hydroxy-L-prolineTEMPO oxidationKetoproline derivativesOxidation mdpi.com
(S)-AllylalanineIodolactonization, cyclization4-Hydroxy-2-methylproline diastereomersRing formation researchgate.net
(2S,4R)-O-Acetyl-4-hydroxyprolineLDA, electrophiles2-Alkyl-4-hydroxyprolinesAlkylation nih.gov
Applications of Pyroglutamic Acid Derivatives

(S)-Pyroglutamic acid, a lactam derived from glutamic acid, is another readily available chiral precursor for the synthesis of substituted pyrrolidines. researchgate.netrsc.org Its structure can be elaborated to access a range of 2,4- and 2,3,4-substituted pyrrolidinones. researchgate.net

One approach involves the nucleophilic ring-opening of N-Boc-ethyl pyroglutamate. researchgate.net For instance, reaction with a sulfinyl anion can lead to a ketosulfoxide, which can be further transformed into pyrrolidine-2,5-dicarboxylic acids. researchgate.net Another strategy involves the conversion of pyroglutamic acid-derived hemiaminals into iminiums under Lewis acidic conditions, which can then be trapped by nucleophiles to yield substituted pyrrolidines. The stereoselectivity of this addition can often be controlled by the choice of the nitrogen protecting group. acs.org Additionally, pyroglutamic acid can be converted to 2-pyrrolidone through catalytic processes. shokubai.org

The following table summarizes synthetic routes starting from pyroglutamic acid:

Starting MaterialReagents/ConditionsProduct TypeKey TransformationReference
N-Boc-ethyl pyroglutamateLithium methyl p-tolyl sulfinyl anionPyrrolidine-2,5-dicarboxylic acidsRing opening and further transformation researchgate.net
Pyroglutamic acid-derived hemiaminalLewis acid, nucleophileSubstituted pyrrolidinesIminium formation and nucleophilic addition acs.org
Pyroglutamic acidRu/Al₂O₃, H₂2-PyrrolidoneDecarbonylation shokubai.org

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral pyrrolidines from achiral or prochiral starting materials. This field has seen significant advancements, with both organocatalytic and transition metal-catalyzed methods being developed.

Organocatalytic Approaches (e.g., Aminocatalysis, Cascade Reactions)

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a key tool for asymmetric synthesis. Proline and its derivatives are themselves powerful organocatalysts, a field that blossomed after the seminal reports on proline-catalyzed intermolecular aldol (B89426) reactions in 2000. nih.govnih.gov

A prominent strategy in organocatalytic pyrrolidine synthesis is the use of cascade reactions, where multiple bond-forming events occur in a single pot. nih.gov For example, a highly enantioselective synthesis of trisubstituted pyrrolidines has been achieved through a one-pot nitro-Mannich/hydroamination cascade. nih.govacs.org This approach combines an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination, affording products in good yields with excellent diastereo- and enantioselectivities. nih.govacs.org

Aminocatalysis, a subset of organocatalysis, utilizes chiral amines to activate substrates. Prolinamide-based organocatalysts, for instance, have been developed for asymmetric aldol reactions in both organic and aqueous media. unibo.it The modular nature of these catalysts allows for fine-tuning of their structure to optimize reactivity and selectivity. unibo.it

The following table provides examples of organocatalytic approaches to pyrrolidine synthesis:

Reaction TypeCatalyst TypeKey FeaturesReference
Nitro-Mannich/Hydroamination CascadeBifunctional organocatalyst and Gold catalystOne-pot synthesis of trisubstituted pyrrolidines with high enantioselectivity. nih.govacs.org
Asymmetric Aldol ReactionProlinamide-based organocatalystsEffective in both organic and aqueous media, with tunable catalyst structures. unibo.it
Intramolecular aza-Michael AdditionChiral phosphoric acidEnantioselective synthesis of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk
Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides a versatile and efficient platform for the asymmetric synthesis of pyrrolidines. A variety of metals, including palladium, rhodium, and copper, have been employed to catalyze a range of transformations.

Palladium-catalyzed reactions are particularly noteworthy. For instance, an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed. acs.org This method involves a transmetalation with zinc chloride to generate a configurationally stable organozinc reagent, which then undergoes arylation. acs.org

Rhodium(II) catalysts have been successfully used for the catalytic asymmetric C-H insertion of carbenes. This strategy allows for the direct difunctionalization of a pyrrolidine moiety, leading to C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Copper-catalyzed intramolecular C-H amination of N-fluoride amides offers another route to pyrrolidines. acs.org This method utilizes tris(pyrazolyl)borate copper complexes as precatalysts. acs.org

Recent developments have also focused on biocatalytic approaches. Transaminases, for example, have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excesses for both enantiomers. nih.govacs.org This biocatalytic method presents a sustainable alternative to heavy metal catalysis. nih.gov

The table below summarizes selected transition metal-catalyzed and biocatalytic methods for pyrrolidine synthesis:

Catalyst SystemReaction TypeKey FeaturesReference
Palladium/ZnCl₂Asymmetric arylationGenerates configurationally stable organozinc intermediates. acs.org
Rhodium(II)Asymmetric C-H insertionDirect difunctionalization to C₂-symmetrical pyrrolidines. acs.org
Copper-Tris(pyrazolyl)borateIntramolecular C-H aminationSynthesis from N-fluoride amides. acs.org
TransaminasesAsymmetric aminationBiocatalytic route from ω-chloroketones with high enantioselectivity. nih.govacs.org
Palladium-Catalyzed Asymmetric [3+2] Cycloadditions

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions represent a powerful method for constructing chiral pyrrolidines. nih.gov This strategy typically involves the reaction of a trimethylenemethane (TMM) donor with an imine, which extends the scope of previously developed cycloadditions with olefins to provide a new route to these important heterocycles. acs.org

The development of novel phosphoramidite (B1245037) ligands has been crucial for the success of this methodology. These ligands, in combination with a palladium catalyst such as Pd(dba)₂, facilitate the cycloaddition of TMM precursors, like 2-trimethylsilylmethyl allyl acetate, with a wide range of imine acceptors. nih.gov This approach has proven effective for both N-Boc and N-aryl protected imines, affording the corresponding pyrrolidine cycloadducts in excellent yields and selectivities. nih.govacs.org For instance, the use of a bis-2-naphthyl phosphoramidite ligand enabled the successful cycloaddition with N-Boc imines, while substituted donors have been employed to create more complex, highly substituted pyrrolidines. nih.govresearchgate.net The reaction conditions are generally mild, often performed in toluene (B28343) at temperatures ranging from 0 °C to room temperature. nih.govacs.org

Key findings in this area demonstrate the versatility of the palladium catalyst system. By manipulating reaction parameters and ligand choice, it is possible to control the regioselectivity of the cycloaddition. nih.gov The method is also applicable to the synthesis of pyrrolidines bearing all-carbon quaternary centers, a synthetically challenging motif, by using disubstituted TMM donors. researchgate.net

Table 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Imines

Imine SubstrateLigandYield (%)Enantiomeric Excess (ee, %)Reference
N-TosylbenzaldimineBPPFAGood35 nih.govacs.org
N-Boc Imines (various)Bis-2-naphthyl phosphoramidite (L12)Up to 99Up to 97 nih.gov
N-Aryl Imines (various)Phosphoramidite LigandUp to 98Up to 96 nih.gov
N-Tosyl KetiminesDiaminophosphite (L5)GoodHigh researchgate.net
Iridium-Catalyzed Reductive Azomethine Ylide Generation

A general and highly selective method for synthesizing structurally complex pyrrolidines involves the iridium-catalyzed reductive generation of azomethine ylides. nih.govchemrxiv.org This approach utilizes the reduction of tertiary amides or lactams to form azomethine ylide intermediates, which then undergo a [3+2] dipolar cycloaddition with an alkene. nih.govacs.org

The reaction is typically catalyzed by Vaska's complex, [IrCl(CO)(PPh₃)₂], with tetramethyldisiloxane (TMDS) serving as the terminal reductant. nih.govunife.it This catalytic system operates under mild conditions and is capable of generating a broad range of both stabilized and unstabilized azomethine ylides. chemrxiv.orgacs.org These ylides subsequently react with various electron-poor alkenes in a regio- and diastereoselective manner to produce highly functionalized pyrrolidines. chemrxiv.orgunife.it The method shows good functional group tolerance and can be applied to both inter- and intramolecular cycloadditions, enabling access to diverse polycyclic amine architectures. nih.govchemrxiv.org The high regio- and diastereocontrol observed in the cycloaddition is a key feature of this methodology. chemrxiv.orgunife.it

Table 2: Iridium-Catalyzed Reductive [3+2] Cycloaddition

Amide/Lactam PrecursorAlkene PartnerCatalyst SystemYieldDiastereomeric Ratio (dr)Reference
N-benzyl-N-(2-oxo-2-phenylethyl)benzamideMethyl acrylate1 mol% Vaska's complex, TMDS85%>20:1 chemrxiv.org
Various tertiary amidesN-phenylmaleimide1 mol% Vaska's complex, TMDSUp to 93%>20:1 chemrxiv.org
Intramolecular Substrate(Intramolecular alkene)1 mol% Vaska's complex, TMDSGoodSingle diastereoisomer chemrxiv.orgunife.it
Various tertiary amidesDimethyl acetylenedicarboxylate1 mol% Vaska's complex, TMDSGood (leads to pyrroles after oxidation)N/A unife.it
Rhodium(II)-Catalyzed C-H Insertion Reactions

Rhodium(II)-catalyzed intramolecular C-H insertion reactions provide a direct route to the pyrrolidine ring system. organic-chemistry.org This method often involves the in-situ generation of a rhodium carbene from a suitable precursor, which then inserts into a C(sp³)-H bond to form the five-membered ring. organic-chemistry.orgorganic-chemistry.org

A notable application of this strategy is the dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds, which allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature. organic-chemistry.org This process avoids the need for external oxidants or directing groups. Another approach involves the generation of rhodium(II) azavinyl carbenes from stable 1-sulfonyl-1,2,3-triazoles. organic-chemistry.orgnih.gov These carbenes can undergo highly efficient and enantioselective C-H insertion into unactivated alkanes, catalyzed by chiral Rh(II) carboxylates like Rh₂(S-NTTL)₄, to produce β-chiral sulfonamides which are precursors to chiral amines. organic-chemistry.orgnih.gov The reaction exhibits broad applicability, tolerating various substituents on the triazole precursor. organic-chemistry.org Furthermore, rhodium catalysts can mediate switchable reactions of vinyl aziridines with silyl (B83357) enol ethers, leading to either functionalized pyrrolidines via [3+2] cycloaddition or γ-amino ketones, depending on the steric bulk of the silyl group. americanelements.com

Table 3: Rhodium(II)-Catalyzed Synthesis of Pyrrolidine Derivatives

PrecursorCatalystReaction TypeYield (%)Enantiomeric Excess (ee, %)Reference
O-benzoylhydroxylaminesRhodium catalystIntramolecular nitrene insertionVery goodN/A (Diastereoselective) organic-chemistry.org
1-Sulfonyl-1,2,3-triazolesRh₂(S-NTTL)₄Azavinyl carbene C-H insertionUp to 92Up to 96 organic-chemistry.orgnih.gov
Vinyl aziridines & enolsilanesRhodium catalyst[3+2] CycloadditionGoodModerate to excellent (Diastereoselective) americanelements.com
Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-catalyzed asymmetric hydrogenation is an effective strategy for producing chiral pyrrolidines, often by the reduction of substituted pyrrole (B145914) precursors or related unsaturated cyclic compounds. nih.govthieme-connect.com This method can create multiple new stereocenters with high levels of stereocontrol.

One approach involves the enantioselective hydrogenation of trisubstituted pyrroles to yield all-cis pyrrolidine products. thieme-connect.com The dearomatization of the pyrrole ring can proceed in a stepwise manner, sometimes allowing for the isolation of dihydropyrrole intermediates. thieme-connect.com Another powerful application is the enantioselective hydrogenation of β-keto esters derived from proline, which provides an efficient route to hydroxylated pyrrolizidine (B1209537) ring systems with diastereomeric excesses up to 99%. nih.gov Ruthenium complexes, particularly those with chiral ligands, are key to achieving high enantioselectivity. nih.gov For instance, the chemoselective reduction of exocyclic carbon-carbon double bonds on a pyrrolidine-2,4-dione (B1332186) ring system has been successfully achieved using a tetraruthenium cluster complex, Η₄Ru₄(CO)₉[μ₃-(S)-BINAP], demonstrating the catalyst's ability to selectively hydrogenate C=C bonds in the presence of other reducible functional groups. nih.gov

Table 4: Ruthenium-Catalyzed Hydrogenation for Pyrrolidine Synthesis

SubstrateCatalyst SystemProduct TypeYield (%)StereoselectivityReference
β-Keto ester of (S)-prolineRuthenium catalystHydroxylated pyrrolizidineN/AUp to 99% de nih.gov
2,3,5-Trisubstituted pyrrolesRu-SYNPHOS complexAll-cis-pyrrolidinesUp to 99Up to >99% ee thieme-connect.com
3,5-bis-arylidenepyrrolidine-2,4-dionesΗ₄Ru₄(CO)₉[μ₃-(S)-BINAP]3,5-dibenzylpyrrolidine-2,4-dionesUp to 95Chemoselective nih.gov
Pyrrole α-ketoestersRhodium on Carbon (heterogeneous)Functionalized pyrrolidinesExcellentExcellent diastereoselectivity acs.org
Biocatalytic Strategies for Enantioselective Transformations

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds, including pyrrolidine derivatives. rsc.orgresearchgate.net Enzymes offer high stereoselectivity under mild reaction conditions.

One biocatalytic approach involves the use of laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones. rsc.org These intermediates then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to stereoselectively form highly functionalized pyrrolidine-2,3-diones with new all-carbon quaternary stereocenters. rsc.org Imine reductases (IREDs) represent another important class of enzymes for this purpose. researchgate.net Recently discovered IREDs have shown promise as biocatalysts for the synthesis of a wide variety of chiral amines from cyclic imines, which are precursors to substituted pyrrolidines like (R)-2-methylpyrrolidine. researchgate.net Furthermore, laboratory-evolved variants of cytochrome P450 have demonstrated the ability to catalyze enantioselective nih.govrsc.org-Stevens rearrangements, for example, in the one-carbon ring expansion of aziridines to azetidines, a strategy that could conceptually be extended to pyrrolidine synthesis. chemrxiv.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in the synthesis of pyrrolidine rings. iupac.orgacs.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

A well-established example is the iron acyl complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)], which serves as a powerful chiral auxiliary. iupac.org Acyl ligands attached to this iron center can be elaborated with a high degree of stereocontrol in reactions such as alkylations and tandem Michael additions, leading to the formation of single diastereoisomers. iupac.org Another strategy employs pyrrolidine-based chiral auxiliaries themselves to direct the nucleophilic addition to N-acyliminium ions, enabling the asymmetric synthesis of 2-substituted pyrrolidines and piperidines. scilit.com For the synthesis of 2,5-disubstituted pyrrolidines, auxiliaries derived from (2S,5S)-2,5-bis(benzyloxy)pyrrolidine have been used. The addition of Grignard reagents to an in-situ formed iminium ion is directed by the alkoxy group of the auxiliary, leading to trans-disubstituted products. acs.org While effective, a limitation of this approach can be the efficiency of the auxiliary's removal. acs.org

Diastereoselective Synthesis of Pyrrolidine Ring Systems

The diastereoselective synthesis of polysubstituted pyrrolidines is crucial for accessing complex molecular architectures found in many biologically active compounds. nih.gov Various methods have been developed that establish multiple stereocenters with high levels of control in a single operation.

One such method is the N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade of cinnamylaziridine, which yields functionalized pyrrolidines containing three stereocenters with excellent diastereoselectivity. rsc.org The reaction proceeds through a bromonium ion-initiated aminocyclization followed by a ring expansion, where the nucleophilic attacks occur in an Sₙ2 manner. rsc.org Multicomponent reactions (MCRs) also offer an efficient pathway. A TiCl₄-catalyzed MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can construct up to three contiguous asymmetric centers in a single step, affording highly substituted pyrrolidines as a single diastereomer. nih.gov Additionally, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, produces substituted pyrrolidines bearing three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org

Chiral Resolution Techniques for Racemic Mixtures

The separation of racemic methyl 2-(pyrrolidin-2-yl)acetate into its individual enantiomers is a critical step for obtaining the optically pure (R)-isomer when a non-stereoselective synthesis is employed. Chiral resolution techniques achieve this by converting the enantiomeric mixture into a pair of diastereomers, which possess different physical properties and can thus be separated. libretexts.org

Common strategies for the resolution of racemic amines like methyl 2-(pyrrolidin-2-yl)acetate involve the formation of diastereomeric salts using a chiral acid. libretexts.org The basic nitrogen atom of the pyrrolidine ring reacts with an enantiomerically pure acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric ammonium (B1175870) salts. libretexts.orgwikipedia.org These salts exhibit different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer, leaving the other dissolved in the mother liquor. wikipedia.org After separation by filtration, the desired enantiomer is recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent. wikipedia.org

Another powerful method is chiral chromatography. nih.govmdpi.com In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com This method is highly effective for obtaining enantiomers with very high purity. mdpi.com

Enzymatic resolution offers a biocatalytic approach. Specific enzymes can selectively catalyze a reaction on only one enantiomer of the racemic mixture. For instance, a lipase (B570770) could be used to selectively hydrolyze the methyl ester of one enantiomer, converting it into the corresponding carboxylic acid. The resulting mixture of the unreacted ester enantiomer and the carboxylic acid can then be easily separated by standard chemical techniques, such as extraction.

Table 1: Overview of Chiral Resolution Techniques

Technique Principle Typical Reagents/Materials Separation Method
Diastereomeric Salt Crystallization Formation of diastereomeric salts with different solubilities. wikipedia.org Chiral acids (e.g., (R,R)-tartaric acid, (S)-mandelic acid). libretexts.orgwikipedia.org Fractional Crystallization
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com Chiral columns (e.g., based on cyclodextrins, proteins). nih.gov High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)

| Enzymatic Resolution | Enantioselective enzymatic transformation of one enantiomer. | Enzymes (e.g., lipases, proteases). | Extraction, Chromatography |

Specific Synthetic Routes to this compound and Closely Related Methyl Pyrrolidinyl Acetates

Reduction of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate

The asymmetric reduction of prochiral enamines, such as methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate, represents a direct approach to establishing the chiral center at the C2 position of the pyrrolidine ring. This method typically involves catalytic hydrogenation using a chiral transition metal complex. The substrate, which contains a carbon-carbon double bond exocyclic to the nitrogen-containing ring, can be hydrogenated stereoselectively to yield the desired (R)-enantiomer.

The success of this transformation hinges on the choice of a suitable chiral catalyst, often composed of a rhodium (Rh) or ruthenium (Ru) metal center coordinated to a chiral phosphine (B1218219) ligand. The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the hydrogen atoms to add to one face of the double bond preferentially. Factors such as the solvent, temperature, and hydrogen pressure are optimized to maximize both the chemical yield and the enantiomeric excess (ee) of the (R)-product.

Table 2: Asymmetric Reduction of a Pyrrolidine Precursor

Substrate Catalyst System Product Key Outcome

Interconversion from Other Chiral Pyrrolidine-2-carboxylates

A common and efficient strategy for synthesizing this compound is to start from a readily available and inexpensive chiral precursor, such as L-proline ((S)-pyrrolidine-2-carboxylic acid) or D-proline ((R)-pyrrolidine-2-carboxylic acid).

When starting with D-proline, which already possesses the desired (R)-stereochemistry, the synthesis is a straightforward homologation—the extension of the carbon chain by one methylene (-CH2-) group. This can be achieved via the Arndt-Eistert synthesis. First, the carboxylic acid of N-protected D-proline is converted to an acid chloride. Reaction with diazomethane yields a diazoketone, which then undergoes a Wolff rearrangement in the presence of a silver catalyst and methanol to produce the desired methyl ester with an extended carbon chain, yielding N-protected this compound. Subsequent deprotection affords the final product.

Alternatively, starting from the more common L-proline requires an inversion of the stereocenter. One potential pathway involves converting N-protected L-proline into its corresponding alcohol, (S)-prolinol. The hydroxyl group can then be transformed into a good leaving group (e.g., a tosylate or mesylate). A subsequent SN2 reaction with a cyanide nucleophile would proceed with inversion of configuration to give the (R)-nitrile. Finally, methanolysis of the nitrile group under acidic conditions would furnish the target methyl ester.

Table 3: Synthetic Pathways from Chiral Proline Isomers

Starting Material Key Transformation(s) Stereochemical Outcome Resulting Product
D-Proline ((R)-configuration) Arndt-Eistert Homologation Retention of configuration This compound

Derivatization of Existing Chiral Pyrrolidine Scaffolds

This approach utilizes existing chiral pyrrolidine building blocks, such as (R)-prolinol, which can be synthesized from D-proline. The strategy focuses on chemically modifying the hydroxymethyl side chain to create the desired methyl acetate group.

A typical sequence begins with the protection of the pyrrolidine nitrogen (e.g., with a Boc or Cbz group) to prevent side reactions. The primary alcohol of N-protected (R)-prolinol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation. The resulting aldehyde can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion (e.g., methoxycarbonylmethyl)triphenylphosphorane) to form an α,β-unsaturated ester. The final step is the reduction of the carbon-carbon double bond. This reduction can be performed using standard catalytic hydrogenation (e.g., H2 over Pd/C), which typically adds hydrogen from the less sterically hindered face, yielding the desired this compound after deprotection.

Table 4: Synthesis via Derivatization of (R)-Prolinol

Step Reaction Reagents Intermediate/Product
1 N-Protection Boc2O or Cbz-Cl N-Protected (R)-prolinol
2 Oxidation Dess-Martin periodinane N-Protected (R)-pyrrolidine-2-carbaldehyde
3 Olefination Ph3P=CHCO2Me (Wittig reagent) N-Protected methyl (R)-2-(pyrrolidin-2-yl)acrylate

Advanced Synthetic Applications and Derivatization

(R)-Methyl 2-(pyrrolidin-2-YL)acetate as a Chiral Building Block

The utility of this compound as a chiral building block stems from its pre-defined stereocenter at the C2 position of the pyrrolidine (B122466) ring. This stereochemical information can be effectively transferred and elaborated upon, guiding the formation of new stereocenters in subsequent reactions and enabling the construction of enantiomerically pure complex molecules.

Enantioselective Construction of Complex Molecular Architectures

The pyrrolidine motif, particularly the one derived from proline and its analogues like this compound, is a cornerstone of organocatalysis. Derivatives of this compound are frequently employed to create chiral environments that facilitate highly enantioselective transformations. A prime example is the amine-catalyzed Michael addition, a crucial carbon-carbon bond-forming reaction. nih.gov The secondary amine of the pyrrolidine can react with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then attacks a Michael acceptor, such as a nitroalkene, with high facial selectivity dictated by the stereochemistry of the pyrrolidine catalyst. nih.govunibo.it Subsequent hydrolysis releases the chiral product and regenerates the catalyst. nih.gov This strategy has been used to synthesize a variety of complex structures, including spiro[pyrrolidine-3,3'-oxindoles], with excellent diastereoselectivity and enantioselectivity. nih.gov

Table 1: Application of Pyrrolidine Derivatives in Asymmetric Reactions

Reaction TypeCatalyst/Intermediate TypeReactantsProduct TypeStereoselectivity
Michael AdditionChiral Pyrrolidine-based OrganocatalystAldehydes/Ketones + Nitroalkenesγ-Nitroketones/aldehydesHigh ee and dr nih.govunibo.it
Michael AdditionPyrrolidine SulfinamideCyclohexanone + NitrostyrenesSubstituted NitroalkanesGood yields, high stereoselectivity unibo.it
Cascade aza-Michael/Michael AdditionChiral Bifunctional Squaramide4-Tosylaminobut-2-enoates + 3-YlideneoxindolesSpiro[pyrrolidine-3,3'-oxindoles]>99:1 dr, >99% ee nih.gov
Tandem Conjugate Addition(R)-Lithium (α-methylbenzyl)benzylamideDimethyl (E,E)-octa-2,6-diendioate(R)-Methyl (2-methoxycarbonylcyclopent-2-enyl)acetateDiastereoselective ox.ac.uk

ee = enantiomeric excess; dr = diastereomeric ratio

Stereocontrol in C-C Bond Formation

Beyond organocatalysis, the chiral scaffold of this compound is instrumental in directing the stereochemical outcome of C-C bond-forming reactions at positions adjacent to the pyrrolidine ring. Stereoselective alkylation of enolates derived from derivatives of the title compound allows for the introduction of new substituents with a high degree of stereocontrol. researchgate.net

A notable strategy involves a sequential asymmetric allylic alkylation followed by a ring contraction to produce enantioenriched 2,2-disubstituted pyrrolidines. nih.gov This method first establishes a stereogenic quaternary center and then transforms the ring system to yield novel chiral building blocks that would be otherwise difficult to access. nih.gov Similarly, the diastereospecific 1,3-dipolar cycloaddition of nitrones to alkenes can be employed to synthesize functionalized pyrrolidines, where the stereochemistry of the final product is carefully controlled throughout the synthetic sequence. nih.gov These methods highlight the power of using the inherent chirality of precursors like this compound to guide the formation of new, complex stereochemical arrays. acs.org

Table 2: Examples of Stereocontrolled C-C Bond Formation

Reaction TypePyrrolidine PrecursorKey Reagent/CatalystProductStereochemical Outcome
Asymmetric Allylic AlkylationBenzyloxy imide derived from glutaric anhydridePalladium catalystChiral 2,2-disubstituted pyrrolidineStereospecific ring contraction nih.gov
Diastereospecific 1,3-Dipolar CycloadditionN-benzyl-C-(diethoxyphosphoryl)nitroneDimethyl maleateFunctionalized (5-oxopyrrolidin-2-yl)phosphonateDiastereospecific nih.gov
Reductive Amination / Cyclization(R)-N-benzyl-1-phenylethan-1-amine(3-propyloxiran-2-yl)methyl 4-methylbenzenesulfonate2-ArylazetidineRegio- and diastereoselective acs.org

Integration into Natural Product Synthesis

The pyrrolidine ring is a recurring motif in a vast number of natural products, particularly in alkaloids. nih.govresearchgate.net this compound and its derivatives serve as critical intermediates in the total synthesis of these complex molecules. Its structure provides a ready-made chiral pool starting material, significantly simplifying the synthetic route to enantiomerically pure natural products.

For instance, derivatives of 2-(pyrrolidin-2-yl)acetic acid are key precursors in the synthesis of Ruspolia alkaloids like ruspolinone. researchgate.net The synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids, such as alexine, which are known for their biological activities as sugar mimics, often employs strategies that start from chiral pyrrolidine derivatives. kib.ac.cn The synthesis of these alkaloids can involve steps like the addition of a vinyl Grignard reagent to a protected pyrrolidine derivative, followed by a ring-closing metathesis or other cyclization strategies to construct the bicyclic pyrrolizidine core. kib.ac.cn The compound has also been identified in organisms like Arnica montana and Tussilago farfara. nih.gov

Table 3: this compound in Natural Product Synthesis

Natural Product ClassExampleKey Pyrrolidine IntermediateSynthetic Utility
Pyrrolidine AlkaloidsRuspolinone2-(Pyrrolidin-2-yl)acetic acid derivativeForms the core structure of the alkaloid. researchgate.net
Pyrrolizidine AlkaloidsAlexineProtected (R)-pyrrolidine derivativeServes as the chiral foundation for building the bicyclic system. kib.ac.cn
MeroterpenoidsAustalidesl-pyroglutamic acid derivativeUsed in the construction of the fused pyrrolidine ring system. nih.govresearchgate.net

Utility in Pharmaceutical Intermediate Synthesis (Excluding Clinical Data)

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.comresearchgate.net this compound is a valuable intermediate for the industrial-scale synthesis of various pharmaceutical agents, providing an efficient route to the chiral core of these molecules.

Precursors to Pyrrolidine-Containing Pharmaceutical Agents

This building block is particularly important in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and dipeptidyl peptidase IV (DPP-IV) inhibitors.

ACE Inhibitors : Drugs like Lisinopril, used to manage hypertension, feature a substituted L-proline moiety. nih.gov The synthesis of Lisinopril can involve the condensation of an N-protected L-lysyl-L-proline intermediate with an appropriate keto-ester, where the proline fragment is derived from chiral precursors related to the title compound. nih.govresearchgate.net

DPP-IV Inhibitors : Vildagliptin, a drug for type II diabetes, is synthesized using (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate. beilstein-journals.org This intermediate is prepared from L-proline, a close structural relative of this compound, demonstrating the utility of this class of compounds. beilstein-journals.org

Antiviral Agents : A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate a pyrrolidine ring. mdpi.comnih.gov For example, the synthesis of drugs like Asunaprevir and Elbasvir involves the use of functionalized proline or hydroxyproline (B1673980) derivatives as key building blocks. mdpi.com These syntheses underscore the importance of chiral pyrrolidine intermediates in developing complex antiviral therapies. nih.govscielo.br

Table 4: Role in Pharmaceutical Synthesis

Drug ClassExample DrugKey Pyrrolidine IntermediateSynthetic Role
ACE InhibitorLisinoprilL-proline derivativeForms the core proline structure of the final drug. nih.gov
DPP-IV InhibitorVildagliptin(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileKey building block for incorporating the cyanopyrrolidine moiety. beilstein-journals.org
Antiviral (HCV)Asunaprevir4-hydroxyproline (B1632879) derivativeIncorporated via Williamson ether synthesis. mdpi.com
Antiviral (HCV)Elbasvir(S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylateA crucial intermediate derived from (S)-prolinol. mdpi.comnih.gov

Synthesis of Chiral Phosphonate (B1237965) Moieties

This compound serves as a precursor for the synthesis of chiral phosphonates, specifically (pyrrolidin-2-yl)phosphonates, which are phosphonic analogues of proline (often termed "phosphoproline"). nih.govresearchgate.net These analogues are of significant interest in medicinal chemistry as they can act as bioisosteres of amino acids, potentially offering improved stability or different binding characteristics.

The synthesis can be achieved through various routes, including the diastereospecific 1,3-dipolar cycloaddition of a C-(diethoxyphosphoryl)nitrone with an alkene, followed by chemical transformations to form the pyrrolidine ring. nih.gov Another approach involves the reduction of α-iminophosphonates to yield the corresponding α-aminophosphonate-containing pyrrolidine ring. researchgate.net These methods allow for the creation of diversely substituted (pyrrolidin-2-yl)phosphonates, expanding the toolbox of chiral building blocks for drug discovery. nih.govresearchgate.net

Functionalization and Derivatization for Enhanced Synthetic Utility

The synthetic potential of this compound is greatly expanded through its functionalization and derivatization. By modifying the pyrrolidine ring or the acetate (B1210297) side chain, chemists can fine-tune the molecule's steric and electronic properties for specific applications.

Regioselective functionalization is crucial for elaborating the simple pyrrolidine scaffold into more complex structures. A powerful strategy for achieving regioselectivity at the C2 position (α to the nitrogen) involves the asymmetric deprotonation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine. york.ac.uk This reaction is often mediated by a chiral base, like a complex of s-butyllithium and the chiral diamine (-)-sparteine. york.ac.uk The resulting lithiated intermediate can then be trapped by various electrophiles, allowing for the introduction of substituents specifically at the C2 position. This method provides a reliable route to 2-substituted pyrrolidines with high enantiomeric excess. york.ac.ukresearchgate.net

Another approach to creating functionalized pyrrolidines involves ring-formation reactions. For example, the reaction of certain nucleophiles with electrophilic oxiranes can lead to the formation of substituted pyrrolidine rings, which are often thermodynamically favored over smaller ring systems like azetidines. acs.org These methods provide access to pyrrolidines with substituents at various positions, governed by the specific reaction conditions and substrates used. The regioselectivity in such cyclization reactions is a key factor, often favoring the formation of the five-membered pyrrolidine ring. acs.org

The pyrrolidine ring of this compound and its analogues can be decorated with a wide array of substituents to generate a library of novel compounds. Research on analogous (pyrrolidin-2-yl)phosphonates demonstrates the extensive possibilities for substitution. nih.gov Through multi-step synthetic sequences, it is possible to introduce substituents at positions 2, 3, and 4 of the pyrrolidine ring, leading to di-, tri-, and even tetra-substituted derivatives. nih.gov

The reduction of bicyclic α-iminophosphonates, for example, yields 3-amido-substituted (pyrrolidine-2-yl)phosphonates. nih.gov Furthermore, the introduction of substituents at the α-carbon of the side chain (the carbon bearing the phosphonate or acetate group) is also feasible. This has been demonstrated by the synthesis of quaternary α-aminophosphonates bearing α-methyl and α-phenyl groups. nih.gov The stereochemistry of these additions can often be controlled, preserving or altering the relative configuration of the substituents. nih.gov

The table below summarizes examples of substituents introduced onto the pyrrolidine phosphonate scaffold, a close analogue of the target acetate compound.

Position of Substitution Type of Substituent Example Compound Class Reference
C2 (α-position)Methyl, PhenylQuaternary α-aminophosphonates nih.gov
C3Carboxamido3-Amido-substituted (pyrrolidine-2-yl)phosphonates nih.gov
C3, C4Various3,4-Disubstituted (pyrrolidine-2-yl)phosphonates nih.gov

The inherent chirality of this compound makes its core structure an excellent foundation for the development of chiral derivatizing agents (CDAs). CDAs are used in analytical chemistry, particularly in chromatography (LC) and nuclear magnetic resonance (NMR), to distinguish between enantiomers of a chiral analyte. nih.govtcichemicals.com The CDA, which is itself enantiomerically pure, reacts with the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard analytical techniques. tcichemicals.com

Several highly effective CDAs are based on the pyrrolidine scaffold. These agents are designed to react with specific functional groups (e.g., amines, carboxylic acids) and often contain a chromophore or an easily ionizable group to enhance detection by UV or mass spectrometry (MS). nih.govresearchgate.net While this compound itself is not typically used directly as a CDA, it can be readily converted into one. For example, the amine can be functionalized, or the ester group can be transformed into a reactive moiety designed to couple with an analyte.

The following table lists examples of pyrrolidine-based chiral derivatizing agents and their applications.

Chiral Derivatizing Agent (CDA) Analyte Functional Group Analytical Technique Reference
(S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate (DMT-(S)-Pro-OSu)AminesLC-MS nih.govresearchgate.net
(S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP)Carboxylic acidsLC-MS nih.gov
N-[1-oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA)Carboxylic acidsLC-MS/UV researchgate.net

The development of these reagents highlights the value of the chiral pyrrolidine core in creating sophisticated analytical tools for stereochemical analysis. nih.gov

Computational and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving pyrrolidine (B122466) scaffolds. While direct computational studies on the formation of (R)-Methyl 2-(pyrrolidin-2-YL)acetate are not extensively documented in readily available literature, the principles from related systems offer significant understanding.

For instance, DFT calculations have been successfully used to explore the synthesis of various substituted pyrrolidines. These studies often focus on identifying the rate-determining steps and the structures of transition states. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations revealed that kinetic selectivity is more critical than thermodynamic selectivity in the formation of the main products. beilstein-journals.org The calculations proposed a plausible reaction mechanism, showing the product is formed favorably through the pathway with the lowest activation energy (ΔG#) in both gas-phase and ethanol (B145695) solvent models. beilstein-journals.org

Furthermore, computational analyses of stereoselective syntheses of substituted pyrrolidines, such as through the aza-Cope-Mannich tandem reaction, have been performed. emich.edu Initial findings in these studies indicate that electron-withdrawing groups on the nitrogen atom can increase the activation energy of the first step of the reaction, which, if it is the rate-determining step, may lead to poor stereoselectivity. emich.edu In the context of the synthesis of chiral pyrrolidines via intramolecular C(sp³)–H amination, DFT calculations on a model iron-porphyrin system have shown that the reaction proceeds through nitrene formation, nitrogen extrusion, and subsequent C–H insertion, with the selectivity being controlled by the substrate's binding pose within the enzyme's active site. nih.gov

These examples highlight the power of theoretical studies in predicting reaction outcomes and understanding the intricate details of reaction mechanisms, including the identification of transition states, which are crucial for designing more efficient and selective synthetic routes for compounds like this compound.

Molecular Modeling and Conformational Analysis of Pyrrolidine Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of pyrrolidine derivatives, which in turn dictates their physical properties and biological activity. The pyrrolidine ring is known for its conformational flexibility, existing in various puckered forms.

Computational methods have been employed to study the conformational preferences of N-substituted pyrrolidine derivatives. researchgate.net These studies often involve a conformational search using statistical methods, followed by geometry optimization and calculation of relative energies of the conformers using DFT methods. researchgate.net For example, a study on N-substituted piperidines and pyrrolidines identified the lowest three minimum-energy conformers for each derivative and estimated their relative proportions using thermodynamic calculations. researchgate.net

While specific molecular modeling data for this compound is not extensively published, general principles from related pyrrolidine structures can be applied. The presence of the methyl acetate (B1210297) group at the C2 position will influence the puckering of the pyrrolidine ring and the orientation of the substituent, which can be modeled and analyzed computationally.

Quantum Chemical Calculations (e.g., DFT studies) for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the reactivity and selectivity of chemical reactions. These methods allow for the calculation of various molecular properties and reactivity descriptors.

DFT studies have been used to investigate the reactivity of various pyrrolidine derivatives. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were performed to understand the tautomerism of the 3-pyrroline-2-one (B142641) intermediates. nih.gov The results showed a small energy difference between tautomers and a low potential barrier for their transformation, indicating a rapid equilibrium. nih.gov

In the context of predicting stereoselectivity, DFT has been used to study the [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides to form densely substituted pyrrolidines. acs.org These computational studies help in understanding the influence of the chiral auxiliary on the diastereoselectivity of the reaction. acs.org Similarly, DFT studies on the aza-Michael cyclization to form spiropyrrolidines have supported the proposed mechanism and correctly predicted the major enantiomer. nih.gov

For this compound, quantum chemical calculations can be used to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. mdpi.com Other calculated descriptors can include global reactivity indices like chemical potential, hardness, and electrophilicity, which provide insights into the molecule's behavior in chemical reactions. mdpi.com

Table 1: Computed Properties for Methyl 2-(pyrrolidin-2-yl)acetate

Property Value Source
Molecular Weight 143.18 g/mol PubChem nih.gov
XLogP3 0.2 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Exact Mass 143.094628657 Da PubChem nih.gov
Topological Polar Surface Area 38.3 Ų PubChem nih.gov
Heavy Atom Count 10 PubChem nih.gov

Structure-Reactivity and Structure-Stereoselectivity Relationships

Understanding the relationship between the structure of a molecule and its reactivity or the stereoselectivity of its reactions is a cornerstone of modern organic chemistry. For pyrrolidine derivatives, this relationship is often investigated through a combination of experimental synthesis and computational studies.

The stereoselective synthesis of pyrrolidine derivatives has been extensively studied. For example, the heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity. nih.gov The proposed mechanism involves a two-step hydrogenation where the initial reduction of a C=X bond creates a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring. nih.gov

In the synthesis of pyrrolidines with vicinal stereocenters, the "memory of chirality" concept has been utilized in intramolecular SN2' reactions of α-amino ester enolates. researchgate.net DFT calculations in these studies indicated that a heteroatom is crucial for the success of the asymmetric cyclization by stabilizing the vinyl carbanion intermediate. researchgate.net

The influence of substituents on the pyrrolidine ring on reactivity and selectivity is also a key area of investigation. For instance, in the synthesis of 2-substituted pyrrolidines via transaminase-triggered cyclizations, the electronic nature of substituents on a phenyl ring attached to the pyrrolidine precursor was found to affect the reaction yield. researchgate.net Electron-withdrawing groups were found to increase the yield, likely by increasing the electrophilicity of the carbonyl group. researchgate.net

For this compound, its specific (R)-configuration at the C2 position is a critical structural feature that will govern its stereoselective interactions and reactions. Computational studies can model how this inherent chirality influences the approach of reagents and the transition state geometries, thereby determining the stereochemical outcome of subsequent transformations.

Future Directions and Emerging Methodologies in Chiral Pyrrolidine 2 Acetate Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral pyrrolidines. The focus is on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

One prominent green strategy is the use of multicomponent reactions (MCRs) . MCRs are convergent processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants. tandfonline.com This approach offers significant advantages over traditional multi-step syntheses by reducing the number of synthetic and purification steps, thereby saving solvents, energy, and time, and minimizing waste generation. tandfonline.com Recent methodologies have focused on developing MCRs that proceed under mild conditions, sometimes even catalyst-free or using eco-friendly catalysts. tandfonline.comtandfonline.com

Another key area is the development of recyclable and environmentally benign catalysts . For instance, ionic liquids like pyrrolidinium (B1226570) acetate (B1210297) have been employed as green and reusable catalysts for condensation reactions that can be part of a synthetic sequence toward pyrrolidine (B122466) derivatives. thieme-connect.de These catalysts often allow reactions to proceed under solvent-free conditions at room temperature, further enhancing their environmental credentials. thieme-connect.de

Biocatalysis represents a powerful green approach, utilizing enzymes to perform chemical transformations with high selectivity under mild aqueous conditions. researchgate.net Enzymes such as imine reductases (IREDs) are being explored for the enantioselective reduction of cyclic imines to produce chiral pyrrolidines. researchgate.net Furthermore, cytochrome P450 enzymes have been engineered through directed evolution to catalyze intramolecular C(sp³)–H amination, providing a direct route to construct chiral pyrrolidines from organic azides. acs.org

Green Chemistry ApproachKey FeaturesExample Application in Pyrrolidine Synthesis
Multicomponent Reactions (MCRs) High atom and step-economy; reduced waste and solvent use. tandfonline.comOne-pot, three-component synthesis of highly substituted pyrrolidines. tandfonline.com
Recyclable Catalysts Catalyst can be recovered and reused; often allows for milder reaction conditions.Use of pyrrolidinium acetate under solvent-free conditions. thieme-connect.de
Biocatalysis High enantioselectivity; mild, aqueous reaction conditions; biodegradable catalysts (enzymes). researchgate.netEnantioselective reduction of imines using Imine Reductases (IREDs); Intramolecular C-H amination using engineered P450s. researchgate.netacs.org

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high levels of enantioselectivity is paramount in the synthesis of chiral molecules like (R)-Methyl 2-(pyrrolidin-2-YL)acetate. Research is intensely focused on discovering and optimizing new catalytic systems that can control stereochemistry with exceptional precision.

Organocatalysis continues to be a major area of innovation. Catalysts derived from proline and its analogues, such as diarylprolinol silyl (B83357) ethers, have been extensively modified to fine-tune their steric and electronic properties. unibo.it These modifications aim to optimize the catalyst's efficiency and selectivity for a wide range of substrates. unibo.it The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously through mechanisms like enamine and hydrogen bonding activation, is a particularly effective strategy. nih.gov

Transition metal catalysis offers a versatile toolkit for asymmetric synthesis. acs.org Novel catalytic systems using metals like cobalt, nickel, rhodium, and palladium are being developed for various transformations. acs.orgorganic-chemistry.org For example, catalyst-tuned hydroalkylation reactions of 3-pyrrolines can yield either C2- or C3-alkylated chiral pyrrolidines depending on whether a cobalt or nickel catalyst is used. organic-chemistry.org Palladium-catalyzed reactions, such as asymmetric decarboxylative allylation, have been developed for synthesizing 2,2-disubstituted pyrrolidines with high enantioselectivity. globethesis.com Similarly, rhodium(II)-catalyzed C–H insertion reactions provide a powerful method for accessing C2-symmetrical 2,5-disubstituted pyrrolidines. nih.gov

Biocatalytic systems are also at the forefront of achieving high enantioselectivity. Directed evolution and protein engineering are being used to create enzymes with enhanced activity, stability, and stereoselectivity for specific transformations leading to chiral amines. nih.gov This approach allows for the customization of enzymes to suit non-natural substrates and reactions, providing highly efficient and selective routes to target molecules. acs.org

Catalytic SystemPrincipleExample Reaction
Organocatalysis Use of small, chiral organic molecules to catalyze reactions. unibo.itAsymmetric Michael addition of aldehydes to nitroalkenes catalyzed by prolinamide derivatives. unibo.it
Transition Metal Catalysis Use of chiral metal complexes to control stereochemistry. acs.orgRhodium-catalyzed asymmetric C-H insertion to form C2-symmetrical pyrrolidines. nih.gov
Biocatalysis Use of engineered enzymes for highly specific transformations. nih.govIntramolecular C(sp³)–H amination of organic azides catalyzed by evolved cytochrome P411. acs.org

Advances in Flow Chemistry for Scalable Production

Translating a synthetic route from the laboratory bench to industrial production requires scalability, safety, and efficiency. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology for achieving these goals. azolifesciences.com

Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for highly exothermic or fast reactions. nih.govchim.it The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, improving safety and often leading to higher yields and selectivities. chim.it

This technology has been successfully applied to the synthesis of chiral pyrrolidines and related N-heterocycles. rsc.org For example, highly diastereoselective continuous flow protocols have been developed to produce functionalized pyrrolidines in high yields within minutes of residence time. rsc.org These systems have demonstrated gram-scale production capabilities, highlighting their potential for industrial application. rsc.org The automation of flow setups simplifies the process, avoiding time-consuming and potentially hazardous manual operations. nih.gov Furthermore, flow systems can integrate in-line analytical techniques for real-time monitoring and purification steps, creating a streamlined, automated synthesis-to-purification process. azolifesciences.comdurham.ac.uk

Feature of Flow ChemistryAdvantageRelevance to Pyrrolidine Synthesis
Precise Parameter Control Improved yield, selectivity, and reproducibility. chim.itControl over stereochemistry in rapid asymmetric reactions.
Enhanced Heat Transfer Increased safety, especially for exothermic reactions. nih.govEnables the use of highly reactive reagents and conditions safely.
Scalability Straightforward scaling by running the system for longer or using parallel reactors. rsc.orgFacilitates gram-scale to kilogram-scale production of chiral intermediates. rsc.org
Automation & Integration Reduced manual handling; integration of synthesis, work-up, and purification. azolifesciences.comdurham.ac.ukStreamlined production of high-purity this compound.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The synergy between chemistry and data science is accelerating the pace of discovery in synthetic chemistry. researchgate.net Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools for designing and optimizing synthetic routes. preprints.org

By leveraging these predictive capabilities, researchers can significantly reduce the amount of trial-and-error experimentation required to find an efficient and selective synthesis. researchgate.net This data-driven approach allows for the rapid screening of virtual libraries of catalysts and substrates, focusing experimental efforts on the most promising candidates. nih.govresearchgate.net The integration of AI not only speeds up the optimization process but also has the potential to uncover non-obvious reaction parameters or catalyst designs that a human chemist might overlook. preprints.org

Discovery of New Synthetic Routes to Highly Functionalized Pyrrolidine-2-acetate Derivatives

The core structure of pyrrolidine-2-acetate serves as a scaffold for building more complex and functionally diverse molecules. A significant area of research is dedicated to discovering novel synthetic routes that allow for the efficient installation of various functional groups onto the pyrrolidine ring.

Recent efforts have focused on developing methods for the asymmetric synthesis of polyfunctionalized pyrrolidines. nih.gov For instance, the Horner-Wadsworth-Emmons reaction of sulfinimine-derived 3-oxo pyrrolidine phosphonates provides a route to enantiopure cis-2,5-disubstituted 3-oxo pyrrolidines, which are versatile building blocks for more complex derivatives. nih.gov

Catalytic asymmetric 1,3-dipolar cycloaddition reactions involving azomethine ylides are a powerful strategy for constructing highly substituted pyrrolidines with multiple stereocenters in a single step. tandfonline.comrsc.org Researchers are also exploring intramolecular reactions, such as the Schmidt reaction of ω-azido carboxylic acids, to forge the pyrrolidine ring with appended functionality. organic-chemistry.org These new routes provide access to a wider chemical space of pyrrolidine derivatives, enabling the synthesis of novel compounds with potentially unique biological or chemical properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (R)-Methyl 2-(pyrrolidin-2-yl)acetate, and how can enantiomeric purity be ensured?

The synthesis typically involves stereoselective methods such as chiral resolution or asymmetric catalysis. For example, in multi-step protocols, intermediates like (R)-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride are reacted with aldehydes or ketones under controlled conditions to preserve stereochemistry . Enantiomeric purity is validated using chiral HPLC or polarimetry, with methods described in stereochemical studies of analogous pyrrolidine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the structure and stereochemistry. For instance, coupling constants in the pyrrolidine ring (J=7.58.5HzJ = 7.5-8.5 \, \text{Hz}) help distinguish (R)- and (S)-isomers .
  • LC-MS : Validates molecular weight and purity, especially for intermediates in multi-step syntheses .
  • IR Spectroscopy : Confirms functional groups like ester carbonyls (C=Ostretch1735cm1C=O \, \text{stretch} \sim 1735 \, \text{cm}^{-1}) .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory irritant, H335) .
  • PPE : Wear gloves and eye protection (H319: eye irritation risk) .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring impact biological activity or reactivity?

The (R)-configuration induces specific conformational changes in molecular targets. For example, in GABA transporter inhibition studies, (R)-isomers of pyrrolidine derivatives show higher binding affinity due to optimal spatial alignment with hydrophobic pockets in proteins . Computational modeling (e.g., molecular docking) can predict these interactions .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Crystal Growth : Poor crystal habit is common due to flexible pyrrolidine rings. Vapor diffusion with solvents like ethyl acetate/hexane mixtures improves crystallization .
  • Refinement : SHELXL software is used for small-molecule refinement, particularly for resolving disorder in the ester or methyl groups. Twinning or high thermal motion may require constraints (e.g., ISOR, DELU) during refinement .

Q. How can contradictory NMR data (e.g., split peaks or unexpected coupling) be interpreted?

  • Dynamic Effects : Conformational exchange in the pyrrolidine ring (e.g., chair-to-chair flipping) causes peak splitting. Variable-temperature NMR (e.g., 298–373 K) can identify slow exchange regimes .
  • Impurity Analysis : LC-MS or 2D NMR (e.g., COSY, HSQC) distinguishes diastereomers or synthetic byproducts .

Q. What computational methods are used to predict reactivity or stability of this compound?

  • DFT Calculations : Optimize geometry and calculate thermodynamic stability (e.g., Gibbs free energy differences between stereoisomers) .
  • MD Simulations : Assess solvation effects or protein-ligand dynamics over nanosecond timescales .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational data?

  • Parameter Calibration : Re-optimize force fields (e.g., AMBER for MD) or basis sets (e.g., B3LYP/6-31G* for DFT) to better match experimental observations .
  • Experimental Replication : Validate synthetic steps (e.g., chiral auxiliary purity) or re-run spectral analyses under controlled conditions .

Q. What strategies resolve conflicts in biological assay results (e.g., IC50 variability)?

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for consistency.
  • Metabolite Screening : LC-MS/MS can identify degradation products or active metabolites that alter potency .

Methodological Best Practices

Q. How to design experiments for studying metabolic pathways involving this compound?

  • Isotopic Labeling : Incorporate 13^{13}C or 2^{2}H labels into the methyl or pyrrolidine groups to track metabolic fate via MS .
  • Enzyme Incubations : Use liver microsomes or recombinant CYP450 isoforms to identify major metabolic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.